molecular formula C21H17FN6O2 B2847292 3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921548-48-3

3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2847292
CAS No.: 921548-48-3
M. Wt: 404.405
InChI Key: OTOYJBBEHRZVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Compounds with this scaffold have been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and angiogenesis.

Biochemical Pathways

The primary biochemical pathways affected by this compound are those mediated by c-Met and VEGFR-2. These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound disrupts these pathways, leading to decreased cell proliferation and angiogenesis.

Pharmacokinetics

Similar compounds have been shown to exhibit satisfactory activity in vitro , suggesting that they may have favorable ADME properties.

Result of Action

The inhibition of c-Met and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancerous cells, making this compound a potential candidate for cancer treatment.

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c1-12-4-3-5-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOYJBBEHRZVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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